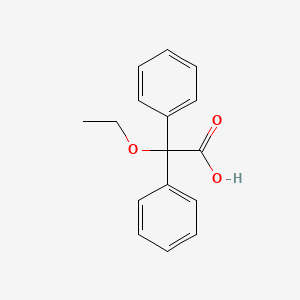

Ácido acético, difeniletoxi-

Descripción general

Descripción

Acetic acid, diphenylethoxy- (diphenylethoxyacetic acid or DEAA) is a derivative of acetic acid, an organic acid. DEAA is a colorless liquid with a pungent odor. It is soluble in water, alcohol, and ether and is used in the synthesis of organic compounds, as a reagent in organic synthesis, and in laboratory experiments.

Aplicaciones Científicas De Investigación

Tolerancia al Estrés por Sequía en las Plantas

El ácido acético juega un papel esencial en conferir tolerancia al estrés por déficit hídrico en las plantas . Este novedoso mecanismo de tolerancia al estrés por sequía mediado por el ácido acético a través de redes que involucran fitohormonas, genes y regulación de la cromatina tiene un gran potencial para resolver la crisis alimentaria mundial y prevenir la desertificación causada por el calentamiento global .

Homeostasis del Acetato en el Desarrollo de las Plantas

En las plantas, el acetato se sintetiza por la oxidación del acetaldehído catalizada por las aldehído deshidrogenasas (ALDH) y luego se activa a acetil-CoA por las enzimas de activación del acetato, incluyendo la acetil-CoA sintetasa (ACS) y la acetato no utilizadora 1 (ACN1) . Un estudio genético sobre ACS y ACN1 demostró que la homeostasis del acetato se mantiene a través de la activación del acetato y es crucial para el desarrollo de las plantas en condiciones normales .

Regulación de la Expresión Génica

El acetil-CoA es un importante donante de acetilo para muchas reacciones biológicas, incluyendo el metabolismo primario y secundario y la acetilación de proteínas . Dado que la acetilación de histonas afecta la estructura de la cromatina y la actividad transcripcional, el metabolismo del acetato juega un papel fundamental en la regulación de la expresión génica .

Aplicaciones en la Industria Alimentaria

El ácido acético tiene varias aplicaciones en la industria alimentaria y tradicionalmente se conoce como vinagre . Es un acidulante, que se utiliza para dar un perfil de sabor característico a los alimentos. Se puede utilizar para la descontaminación microbiana de la carne y como un agente desincrustante suave en la industria alimentaria .

Agente Antimicrobiano para Recubrimientos Alimenticios Comestibles

Más recientemente, se ha informado que el ácido acético se utiliza como agente antimicrobiano para recubrimientos alimenticios comestibles . La diversificada cultura alimentaria tiene una demanda significativa en el desarrollo de este tipo de innovación y el ácido acético puede ser una solución eficiente .

Producción Industrial

El ácido acético es un producto químico básico con una demanda global de aproximadamente 15 millones de toneladas al año, con varias aplicaciones en la industria química y alimentaria . La producción de ácido acético se puede clasificar ampliamente en rutas químicas y fermentativas, siendo la ruta química la predominante en la práctica industrial actual .

Mecanismo De Acción

Target of Action

Acetic acid, diphenylethoxy-, is a derivative of acetic acid, which is known to have antimicrobial properties and is used to treat susceptible infections . The primary targets of acetic acid are bacteria and fungi, where it acts as an antibiotic .

Mode of Action

It is known that acetic acid, the parent compound, acts as an antimicrobial agent by disrupting the ph balance within microbial cells, leading to their death . It’s plausible that the diphenylethoxy- derivative may have a similar mode of action.

Biochemical Pathways

Acetic acid is known to be a product of the oxidation of ethanol and of the destructive distillation of wood . It’s also involved in the biosynthesis of Indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

Acetic acid is known to be rapidly and nearly completely absorbed, with peak plasma concentrations generally occurring within 2–3 hours post-administration . It’s subject to considerable first-pass metabolism, which takes place in the intestinal wall and in the liver .

Result of Action

Acetic acid is known to generate oxidative stress, alter the function of pre-sympathetic neurons, and potentially influence cardiovascular function . It’s also known to play an essential role in conferring tolerance to water deficit stress in plants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of acetic acid, diphenylethoxy-. For instance, acetic acid has been found to play an essential role in conferring tolerance to water deficit stress in plants . This suggests that the presence of water or lack thereof could influence the action of acetic acid and its derivatives.

Propiedades

IUPAC Name |

2-ethoxy-2,2-diphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUTWLXKEMEBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225915 | |

| Record name | Acetic acid, diphenylethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7495-45-6 | |

| Record name | α-Ethoxy-α-phenylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7495-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxydiphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007495456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7495-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, diphenylethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-2,2-diphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYDIPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR6BEH5SVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

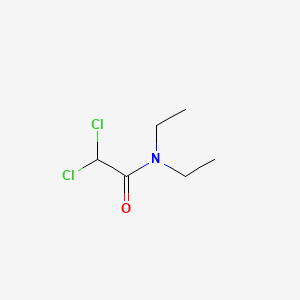

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

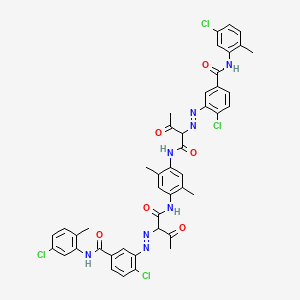

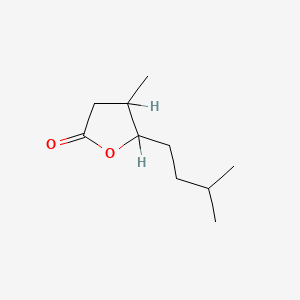

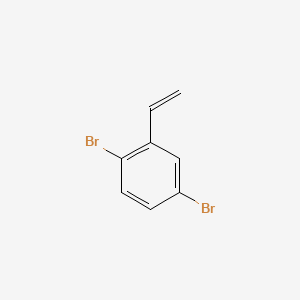

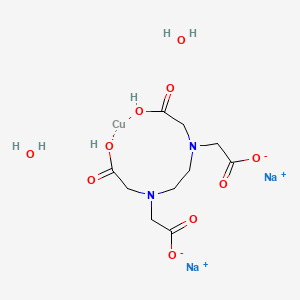

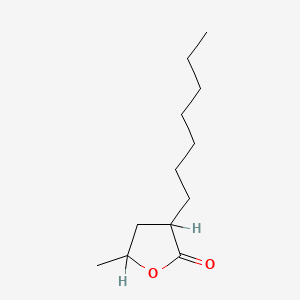

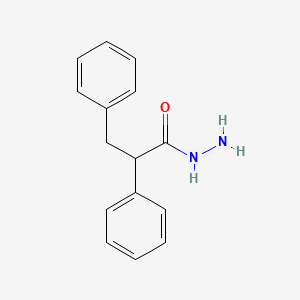

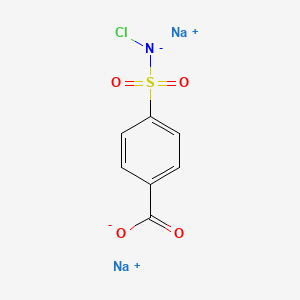

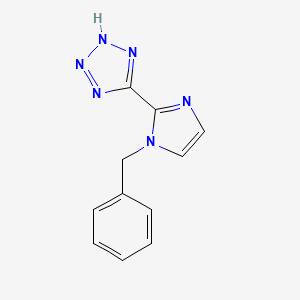

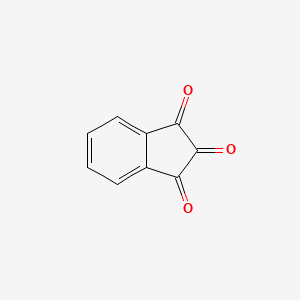

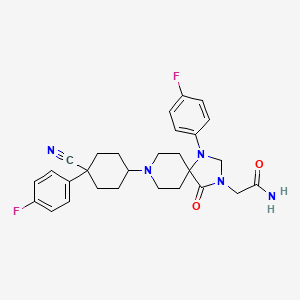

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.